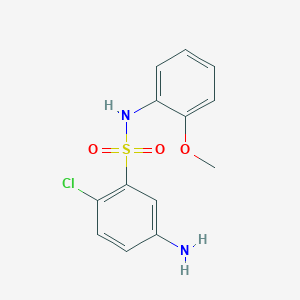

5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 438018-01-0 . It has a molecular weight of 312.78 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, sulfonamides, in general, are synthesized through various methods. For instance, N-substituted derivatives of sulfonamides have been synthesized . More research would be needed to provide a detailed synthesis analysis of this specific compound.Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClN2O3S/c1-19-12-5-3-2-4-11 (12)16-20 (17,18)13-8-9 (15)6-7-10 (13)14/h2-8,16H,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 312.78 . It is a solid at room temperature and is soluble in methanol .Applications De Recherche Scientifique

Synthesis and Characterization

The compound 5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide has been explored in various research studies for its synthesis and chemical characterization. For instance, Fatima et al. (2013) synthesized a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives and evaluated their antioxidant activities. The compounds showed significant activity against acetylcholinesterase enzyme, indicating potential therapeutic applications (Fatima et al., 2013). Similarly, Aziz‐ur‐Rehman et al. (2013) synthesized new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives, demonstrating moderate to good antibacterial activity against various bacterial strains (Aziz‐ur‐Rehman et al., 2013).

Biological Screening

The biological screening of sulfonamide derivatives has revealed various activities. Krátký et al. (2012) designed novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, showing significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species, indicating their potential as antimicrobial agents (Krátký et al., 2012).

Antitumor and Antihypertensive Potential

Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that advanced to clinical trials, highlighting the antitumor potential of sulfonamide derivatives (Owa et al., 2002). Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, which were evaluated for their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing significantly excellent activity compared to standard drugs (Rahman et al., 2014).

Antimicrobial and Antitubercular Activities

Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activity. Molecular docking studies were carried out to understand the inhibition potential of these compounds against Mycobacterium tuberculosis, with some compounds showing good antibacterial activity against various bacterial strains (Shingare et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

Sulfonamides generally act by inhibiting bacterial synthesis of folic acid, which is essential for growth and reproduction .

Biochemical Pathways

As a sulfonamide, it likely interferes with the synthesis of nucleic acids in bacteria by acting as a competitive inhibitor of dihydropteroate synthetase .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

By inhibiting bacterial folic acid synthesis, sulfonamides can halt the growth and reproduction of bacteria, making them bacteriostatic .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of sulfonamides .

Propriétés

IUPAC Name |

5-amino-2-chloro-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-8-9(15)6-7-10(13)14/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGZSFADAOUQSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride](/img/structure/B2796341.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2796345.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2796354.png)

![6,8-Difluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2796356.png)

![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2796357.png)

![N-(2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796360.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2796364.png)